1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole
Overview
Description
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole typically involves the reaction of benzyl chloride with 5-pyrrolidin-1-yl-1H-tetrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the tetrazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.
Substitution: The benzyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Scientific Research Applications
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Benzyl-5-pyrrolidin-1-yl-1H-tetrazole can be compared with other similar compounds, such as:
1-Benzyl-1H-tetrazole: Lacks the pyrrolidine ring, which may affect its biological activity and chemical reactivity.
5-Pyrrolidin-1-yl-1H-tetrazole: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl-4-methyl-1H-tetrazole: Contains a methyl group instead of the pyrrolidine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-pyrrolidin-1-yltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-6-11(7-3-1)10-17-12(13-14-15-17)16-8-4-5-9-16/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMUVBAXJPUODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=NN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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